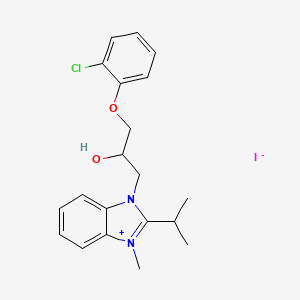
Dimethyl ethane-1,2-diylbiscarbamate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl ethane-1,2-diylbiscarbamate can be synthesized through the reaction of ethylene diamine with dimethyl carbonate. The reaction is typically carried out in the presence of a catalyst such as 1,5,7-triazabicyclo-[4,4,0]dec-5-ene (TBD) at a temperature of around 80°C for several hours. This method yields the compound with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process typically includes the reaction of ethylene diamine with dimethyl carbonate under controlled conditions, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl ethane-1,2-diylbiscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amine groups.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Ethylene diamine derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl ethane-1,2-diylbiscarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of dimethyl ethane-1,2-diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-ethane-1,2-diylbis(benzamides): Similar structure but with benzamide groups instead of carbamate groups.
1,2-(bis-phenoxy)ethane: Contains phenoxy groups attached to the ethane backbone.
5,5’-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid: Features diisophthalic acid groups linked by an ethane spacer .
Uniqueness
Dimethyl ethane-1,2-diylbiscarbamate is unique due to its dual carbamate groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Propiedades
IUPAC Name |
methyl N-[2-(methoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKKHVJDGNKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284208 | |
| Record name | dimethyl ethane-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-31-1 | |
| Record name | NSC36237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl ethane-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxypropyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5202836.png)
![N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide](/img/structure/B5202841.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)
![4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5202853.png)
![N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide](/img/structure/B5202868.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5202879.png)

![1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5202895.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)
